Etiocholanedione

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'étiochollanédione peut être synthétisée par diverses voies chimiques. Une méthode courante consiste à oxyder le 5β-androstanediol en utilisant des agents oxydants tels que le trioxyde de chrome ou le chlorochromate de pyridinium. La réaction se produit généralement dans un solvant organique comme le dichlorométhane à température ambiante .

Méthodes de production industrielle

En milieu industriel, l'étiochollanédione est souvent produite par transformation microbienne de stérols végétaux. Des micro-organismes tels que les espèces de Mycobacterium sont utilisés pour convertir les stérols en androstadiènedione, qui est ensuite convertie chimiquement en étiochollanédione par une série d'étapes d'oxydation et de réduction .

Analyse Des Réactions Chimiques

Types de réactions

L'étiochollanédione subit diverses réactions chimiques, notamment :

Oxydation : Conversion en étiochollanolone en utilisant des agents oxydants.

Réduction : Réduction en 5β-androstanediol en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Réactions d'halogénation pour introduire des atomes d'halogène à des positions spécifiques sur le noyau stéroïdien.

Réactifs et conditions courants

Agents oxydants : Trioxyde de chrome, chlorochromate de pyridinium.

Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Agents halogénants : Brome, chlore.

Principaux produits

Oxydation : Étiochollanolone.

Réduction : 5β-androstanediol.

Substitution : Dérivés halogénés de l'étiochollanédione.

Applications de la recherche scientifique

L'étiochollanédione a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers dérivés stéroïdiens.

Biologie : Étudié pour son rôle dans le métabolisme des androgènes et ses effets sur les processus cellulaires.

Mécanisme d'action

L'étiochollanédione exerce ses effets par le biais de diverses cibles et voies moléculaires. Il est connu pour interagir avec les récepteurs aux androgènes et pour moduler l'activité des enzymes impliquées dans le métabolisme des stéroïdes. On pense que les effets hématopoïétiques du composé sont médiés par son interaction avec des récepteurs spécifiques sur les cellules souches hématopoïétiques, favorisant leur prolifération et leur différenciation .

Applications De Recherche Scientifique

Treatment of Aplastic Anemia

Etiocholanedione is being investigated as a treatment option for aplastic anemia, a condition characterized by the failure of bone marrow to produce sufficient blood cells. A clinical study aimed to determine the pharmacokinetics and therapeutic dosage of this compound in patients with this condition. Initial results indicated that this compound was well tolerated at doses up to 1200 mg per day, with ongoing evaluations of its efficacy and safety profile .

Table 1: Summary of Clinical Study on Aplastic Anemia

| Study Phase | Dosage (mg) | Duration (days) | Observations |

|---|---|---|---|

| Phase I | 400 | 14 | Tolerated well; peak levels at 2-4 hrs post-dose |

| Phase II | 1200 | Ongoing | Monitoring liver enzymes; no significant adverse effects reported |

Anti-Obesity Effects

Research has demonstrated that this compound may promote weight loss in obese individuals. A randomized double-blind crossover study involving 14 subjects showed significant weight loss during treatment with this compound compared to placebo. The mean weight loss was approximately 2.8 kg over a treatment period of 20 weeks .

Table 2: Weight Loss Study Results

| Treatment | Mean Weight Change (kg) | P-value |

|---|---|---|

| This compound | -2.8 | <0.05 |

| Placebo | +0.21 | N/A |

Hormonal Regulation

This compound serves as a precursor to alpha-etiocholanolone, which can have therapeutic implications in regulating hormonal levels in the body. This property is particularly relevant for conditions associated with hormonal imbalances, such as obesity and diabetes . The compound's ability to modulate the bioavailability of alpha-etiocholanolone suggests potential applications in treating metabolic disorders.

Case Study 1: Efficacy in Aplastic Anemia

In a recent clinical trial, two patients received this compound at a dose of 1200 mg twice daily for two weeks. The study aimed to assess the drug's impact on blood cell production and overall tolerance. Both patients exhibited improved tolerance without significant hepatic side effects, indicating that this compound may be a viable option for managing aplastic anemia .

Case Study 2: Weight Management in Obesity

A double-blind study evaluated the effects of this compound on weight loss among obese participants over a span of five months. Participants receiving this compound lost significantly more weight compared to those on placebo, suggesting its potential role as an adjunct therapy in obesity management .

Mécanisme D'action

Etiocholanedione exerts its effects through various molecular targets and pathways. It is known to interact with androgen receptors and modulate the activity of enzymes involved in steroid metabolism. The compound’s haematopoietic effects are believed to be mediated through its interaction with specific receptors on hematopoietic stem cells, promoting their proliferation and differentiation .

Comparaison Avec Des Composés Similaires

L'étiochollanédione est similaire à d'autres stéroïdes androstaniques, tels que :

Androstanedione (5α-androstanedione) : L'épimère C5 de l'étiochollanédione, connue pour son activité androgénique.

Déhydroépiandrostérone (DHEA) : Un précurseur des androgènes et des œstrogènes, avec des effets biologiques similaires mais des voies métaboliques différentes.

Testostérone : Un androgène principal avec des effets anabolisants et androgéniques puissants.

Unicité

L'étiochollanédione est unique en ce qu'elle n'a pas d'activité androgénique par rapport aux autres stéroïdes 5β-réduits. Elle possède également des activités biologiques distinctes, telles que la promotion de la perte de poids et les effets hématopoïétiques, qui ne sont pas communément observés dans d'autres composés similaires .

Activité Biologique

Etiocholanedione, also known as 5β-androstanedione, is a naturally occurring steroid that is a metabolite of androgens such as testosterone and dehydroepiandrosterone (DHEA). Despite its lack of androgenic activity, this compound exhibits significant biological effects, particularly in hematopoiesis, metabolism, and neurosteroid activity. This article explores the various biological activities of this compound, supported by research findings and case studies.

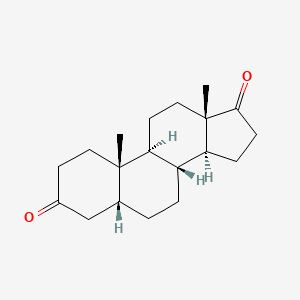

Chemical Structure and Properties

This compound is classified as a ketosteroid with the chemical formula C19H26O2. It is characterized by a 5β-reduction of the steroid nucleus, which distinguishes it from other androgens. This structural modification leads to unique biological activities that are distinct from those of its precursors.

1. Hematopoietic Effects

This compound has been shown to possess potent hematopoietic effects. Research indicates that it can stimulate erythropoiesis independently of erythropoietin, enhancing the formation of heme and hemoglobin in erythroid cells. A study demonstrated that this compound significantly increased hemoglobin levels in patients with aplastic anemia, suggesting its potential therapeutic role in bone marrow suppression disorders .

Table 1: Hematopoietic Effects of this compound

| Study | Population | Outcome |

|---|---|---|

| Gardner & Juneja (1995) | Aplastic anemia patients | Maintained normal hemoglobin levels post-treatment |

| Levere et al. (1967) | Chick embryonic tissues | Stimulated heme synthesis directly |

2. Anti-Obesity and Metabolic Effects

Clinical trials have indicated that this compound may promote weight loss in humans. A double-blind, placebo-controlled study conducted in 1993 reported significant reductions in body weight among participants receiving this compound compared to the placebo group . The compound appears to exert anti-obesity effects by influencing metabolic pathways related to fat storage and energy expenditure.

Table 2: Clinical Findings on Weight Loss

| Study | Design | Result |

|---|---|---|

| Blind Crossover Study (1994) | Double-blind, placebo-controlled | Significant weight loss observed in treatment group |

3. Neurosteroid Activity

This compound functions as a neurosteroid, impacting neurotransmitter systems in the brain. It has been shown to inhibit glycine-induced chloride currents in rat hippocampal neurons, suggesting a role as a selective modulator of glycine receptors . This activity may have implications for conditions such as epilepsy and other neurological disorders.

Table 3: Neurosteroid Activity of this compound

| Study | Methodology | Findings |

|---|---|---|

| Bukanova et al. (2020) | In vitro assays | Strong inhibition of glycine receptor activity |

Case Study 1: Treatment of Aplastic Anemia

In a clinical setting, patients with aplastic anemia were treated with this compound. Results indicated that several patients maintained stable hemoglobin levels for extended periods after treatment cessation, underscoring the compound's potential as a therapeutic agent for bone marrow suppression .

Case Study 2: Weight Management

In another study focused on obesity management, participants receiving this compound exhibited not only weight loss but also improvements in metabolic markers such as insulin sensitivity and lipid profiles . These findings suggest multifaceted benefits beyond mere weight reduction.

Propriétés

IUPAC Name |

(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJWOBJTTGJROA-QJISAEMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153778 | |

| Record name | Etiocholanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etiocholanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1229-12-5 | |

| Record name | (5β)-Androstane-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiocholanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etiocholanedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07375 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etiocholanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETIOCHOLANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/213MVW2TZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etiocholanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Etiocholanedione metabolized in the human body?

A2: Research suggests that this compound is a metabolite of 17α-Hydroxyprogesterone. A study involving the administration of 17α-Hydroxyprogesterone to human subjects identified several urinary metabolites, including this compound, after enzymatic hydrolysis []. This suggests that the metabolism of 17α-Hydroxyprogesterone, and by extension this compound, involves reduction of the Δ4-3-keto group, followed by reduction of the C20-ketone group, and finally, cleavage of the side-chain [].

Q2: Does this compound interact with neurotransmitter receptors?

A3: Yes, recent research demonstrates that this compound, alongside other androstane and androstene neurosteroids, can modulate the activity of glycine receptors []. Specifically, this compound was shown to inhibit glycine-induced chloride currents in isolated pyramidal neurons of the rat hippocampus, suggesting a potential role in modulating inhibitory neurotransmission []. Further research is needed to fully elucidate the implications of this interaction.

Q3: Can this compound be used to study microglial activity in vivo?

A4: Yes, research indicates that this compound, when combined with low-dose minocycline, can inhibit microglial proliferation in the experimental autoimmune encephalomyelitis (EAE) mouse model []. This finding suggests that this compound could potentially be used as a tool to study the role of microglia in neuroinflammatory processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.